Dimethyl [(2-chloroethoxy)methyl]phosphonate
Description
Historical Development of Phosphonate Chemistry
Phosphonate chemistry emerged in the mid-20th century as researchers explored stable phosphorus-carbon (C-P) bonds. Early work focused on synthesizing alkylphosphonates for agricultural and industrial applications, such as flame retardants and plasticizers. The development of ester derivatives, including dimethyl methylphosphonate, marked a milestone in creating thermally stable compounds for high-performance polymers. Dimethyl [(2-chloroethoxy)methyl]phosphonate likely evolved from these efforts, combining a phosphonate core with chloroethoxy substituents to tailor reactivity for specialized synthetic applications.
Classification within Organophosphorus Compounds
Organophosphorus compounds are categorized by their phosphorus oxidation states and bonding patterns. This compound falls into the phosphonate subclass, characterized by a direct C-P bond and two ester-linked oxygen atoms. Its structure features:
- A central phosphorus atom bonded to a methyl group.
- A (2-chloroethoxy)methyl substituent.
- Two methoxy groups as ester components.
This classification aligns it with diethyl [(2-chloroethoxy)methyl]phosphonate and dimethyl methylphosphonate, differing primarily in alkyl chain length and functional groups.
Table 1: Comparative Properties of Analogous Phosphonates
Significance in Chemical Research
This compound serves as a versatile intermediate in organic synthesis. Analogous compounds like dimethyl methylphosphonate are employed to synthesize ketophosphonates, which are pivotal in designing flame-retardant polymers and UV-curable resins. The chloroethoxy moiety enhances electrophilicity, facilitating nucleophilic substitutions in cross-coupling reactions. Such properties make it valuable for developing advanced materials and bioactive molecules, though specific studies on this compound remain sparse.
Theoretical Foundations of C-P Bond Chemistry
The C-P bond in phosphonates exhibits unique stability due to phosphorus’s electronegativity (2.19) and tetrahedral hybridization. Unlike phosphate esters, phosphonates resist hydrolysis under acidic conditions, making them suitable for applications requiring prolonged environmental persistence. The bond’s polarization (Pδ+–Cδ−) enables reactivity with nucleophiles, while steric effects from substituents like chloroethoxy modulate reaction kinetics. Theoretical studies suggest that electron-withdrawing groups enhance the electrophilic character of the phosphorus center, promoting interactions with electron-rich species.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(dimethoxyphosphorylmethoxy)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO4P/c1-8-11(7,9-2)5-10-4-3-6/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJOQGFNKKCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(COCCCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(2-chloroethoxy)methyl]phosphonate can be synthesized through the reaction of dimethyl phosphite with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(2-chloroethoxy)methyl]phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted phosphonates.
Oxidation: Yields phosphonic acids or phosphonates.
Reduction: Forms phosphine derivatives.
Scientific Research Applications
Dimethyl [(2-chloroethoxy)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can act as an electrophile due to the presence of the chlorine atom, which is susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonates
Substituent-Based Comparison
The compound’s key differentiator is the (2-chloroethoxy)methyl group. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Chloroethoxy vs.
- Polarity and Reactivity : DMMP lacks halogen substituents, making it less reactive toward nucleophilic substitution but more volatile due to its smaller size .
- Biological Activity : Aryl-substituted phosphonates (e.g., 4-chlorophenyl derivative) exhibit antibacterial properties, whereas the chloroethoxy analog’s bioactivity remains unexplored .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Insights :
Biological Activity
Dimethyl [(2-chloroethoxy)methyl]phosphonate is a phosphonate compound that has garnered attention for its biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antiviral, cytostatic, immunomodulatory, and antiparasitic properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a phosphonate group that is known for mimicking phosphate functionalities. This structural characteristic allows it to interact with various biological systems, particularly in inhibiting enzymes that utilize phosphates as substrates. The compound's resistance to hydrolysis enhances its potential as a therapeutic agent.
Biological Activities
1. Antiviral Activity
Research indicates that phosphonates, including this compound, exhibit significant antiviral properties. They are particularly effective against viruses by inhibiting viral replication mechanisms. A study highlighted the effectiveness of similar phosphonates in treating viral infections, suggesting potential applications in antiviral drug development .
2. Cytostatic Effects
Cytostatic activity refers to the ability of a substance to inhibit cell growth and proliferation. This compound has shown promise in this area by affecting cellular mechanisms that control division and growth. The compound's structural attributes allow it to interfere with cellular signaling pathways, which may lead to reduced tumor growth in certain cancer models .
3. Immunomodulatory Properties
The compound also exhibits immunomodulatory effects, which can enhance or suppress immune responses depending on the context. Studies have demonstrated that phosphonates can modulate immune cell activity, potentially leading to therapeutic applications in autoimmune diseases and inflammatory conditions .
4. Antiparasitic Activity
Preliminary investigations suggest that this compound may possess antiparasitic properties. Similar compounds have been noted for their effectiveness against various parasites, indicating a possible avenue for further research into its use as an antiparasitic agent .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies have indicated several adverse effects at high doses, including:
- Cardiotoxicity: Increased incidences of myocardial necrosis and interstitial fibrosis were observed in animal models exposed to high concentrations of related compounds .
- Neurotoxicity: Symptoms such as lethargy and abnormal behavior were noted in subjects receiving elevated doses .
- Organ Toxicity: Significant increases in relative kidney and liver weights were recorded, suggesting potential organ damage at high exposure levels .
Case Studies
Case Study 1: Antiviral Efficacy
A clinical trial involving acyclic nucleoside phosphonates demonstrated significant antiviral efficacy against hepatitis B virus (HBV) using related compounds. The trial results suggested that modifications to the phosphonate structure could enhance bioavailability and therapeutic effectiveness .
Case Study 2: Cytostatic Activity
In vitro studies on cancer cell lines treated with this compound showed reduced proliferation rates compared to control groups. The mechanism was attributed to the compound's ability to disrupt key signaling pathways involved in cell cycle regulation .
Research Findings
Recent studies have emphasized the need for further investigation into the pharmacokinetics and bioavailability of this compound. Challenges related to cellular permeability due to its polar phosphonic acid functionality have been identified as barriers to effective oral administration. Transforming these compounds into prodrugs may improve their therapeutic profiles by enhancing absorption and intracellular delivery .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
